5-Amino-2-methylbenzenesulfonamide

Beschreibung

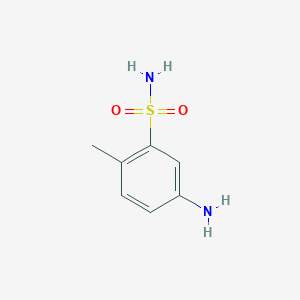

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPBKMYOIFHJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284367 | |

| Record name | 5-Amino-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-09-7 | |

| Record name | 5-Amino-2-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6973-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-methylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6973-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-methylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T9UQY39RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 5-Amino-2-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Amino-2-methylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. The information is presented to support research, development, and manufacturing activities in the pharmaceutical and chemical industries.

Chemical Identity

This compound is an organic compound with the chemical formula C₇H₁₀N₂O₂S.[1][2][3][4][5] It is also known by several synonyms, including 3-Amino-6-methylbenzenesulfonamide and 2-Methyl-5-aminobenzenesulfonamide.[1][2][5] This compound plays a significant role as an intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor that targets VEGFR and PDGFR.[2][6]

Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3][4][5] |

| Molecular Weight | 186.23 g/mol | [1][2][5] |

| Appearance | White to light yellow or light orange powder/crystal | [6] |

| Melting Point | 163-164 °C | [2][7] |

| 163.0-172.0 °C | [3] | |

| 165.0 to 170.0 °C | ||

| Boiling Point (Predicted) | 421.5 ± 55.0 °C at 760 mmHg | [2][7] |

| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [7] |

| 1.4 ± 0.1 g/cm³ | [2] | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [7] |

| pKa (Predicted) | 10.43 ± 0.60 | [7] |

| Flash Point | 208.7 ± 31.5 °C | [2] |

| Refractive Index | 1.609 | [2] |

Experimental Protocols

Synthesis of this compound:

The synthesis of the title compound can be achieved through the following steps.[8] First, N-acetylamino-2-toluenesulfonyl chloride is treated with ammonium (B1175870) hydroxide.[8] The resulting mixture is then cooled, and a sulfuric acid solution is slowly added to precipitate the corresponding sulfonamide.[8] The crude product is collected, washed with ice water, and dried.[8] In the subsequent step, the N-acetyltoluenesulfonamide is refluxed with hydrochloric acid.[8] The solution is then diluted with water, and the pH is adjusted to 8 with sodium carbonate to precipitate the final product, which is collected after cooling and washed with ice water.[8]

Crystal Structure Determination:

Single-crystal X-ray diffraction is a powerful technique to elucidate the three-dimensional structure of a compound. For this compound, data can be collected on a diffractometer using Mo Kα radiation.[8] The structure is then solved and refined using software such as SHELXS97 and SHELXL97.[8] In the crystal structure of this compound, intermolecular N—H⋯O interactions are observed, which link the molecules into a three-dimensional network.[8]

Visualization of Synthetic Pathway

The following diagram illustrates the role of this compound as a key intermediate in a synthetic pathway.

Caption: Synthetic role of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It should be stored in a cool, dark place under an inert atmosphere.[7]

This technical guide provides a foundational understanding of the physical properties of this compound. For further in-depth analysis, it is recommended to consult the cited literature and perform experimental verification.

References

- 1. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 6973-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CAS 6973-09-7 | this compound - Synblock [synblock.com]

- 6. This compound | 6973-09-7 [chemicalbook.com]

- 7. This compound CAS#: 6973-09-7 [m.chemicalbook.com]

- 8. 5-Amino-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-2-methylbenzenesulfonamide chemical structure elucidation

An In-depth Technical Guide to the Chemical Structure Elucidation of 5-Amino-2-methylbenzenesulfonamide

Introduction

This compound is a significant organic compound primarily recognized as a key intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in cancer therapy.[1][2][3] Accurate confirmation of its chemical structure is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound, tailored for researchers, scientists, and drug development professionals.

The guide details the application of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. It includes detailed experimental protocols, data presentation in tabular format, and logical workflows visualized with Graphviz diagrams to facilitate a clear understanding of the structure verification process.

Chemical Identity and Physicochemical Properties

The foundational step in structure elucidation is to gather basic chemical and physical data. This information provides the context for all subsequent spectroscopic analysis.

-

IUPAC Name : this compound[4]

-

Synonyms : 3-Amino-6-methylbenzenesulfonamide, 2-Methyl-5-aminobenzene sulfonamide[6][7][8]

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

A summary of the compound's key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 186.23 g/mol | [4][6][9][10] |

| Appearance | White to light yellow/orange crystalline powder | [2][7][11] |

| Melting Point | 163 - 170 °C | [1][11][12] |

| Boiling Point | 421.5 ± 55.0 °C (Predicted) | [12] |

| Density | ~1.4 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) |[12] |

General Workflow for Structure Elucidation

The process of confirming a chemical structure follows a logical progression, beginning with basic property analysis and moving to more sophisticated spectroscopic techniques. The definitive structure is often confirmed by X-ray crystallography if a suitable crystal can be obtained.

Caption: General experimental workflow for structure elucidation.

Experimental Protocols and Data Interpretation

This section provides detailed protocols for the primary analytical methods used to elucidate and confirm the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, enabling the determination of the molecular weight and formula.

Expected Results:

-

Molecular Ion (M⁺): A prominent peak at m/z ≈ 186.0463, corresponding to the exact mass of the molecule [C₇H₁₀N₂O₂S]⁺.[4]

-

Fragmentation: Common fragmentation patterns would involve the loss of SO₂NH₂ (sulfonamide group), NH₂ (amine group), or CH₃ (methyl group), leading to characteristic daughter ions.

Experimental Protocol (Electron Ionization - MS):

-

Sample Preparation: Dissolve approximately 0.1-1.0 mg of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Inlet System: Direct insertion probe or GC inlet.

-

Mass Analyzer: Scan from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak. Use high-resolution data to calculate the elemental composition and compare it with the theoretical formula (C₇H₁₀N₂O₂S). Analyze major fragment ions to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected Absorption Bands:

-

N-H Stretch (Amine): Two distinct bands in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

N-H Stretch (Sulfonamide): Two bands around 3250-3350 cm⁻¹ for the primary sulfonamide (-SO₂NH₂).

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

-

S=O Stretch (Sulfonamide): Two strong, characteristic bands at approximately 1350-1310 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic Substitution Pattern: Bending vibrations in the 900-690 cm⁻¹ region can suggest the 1,2,4-trisubstitution pattern on the benzene (B151609) ring.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal before running the sample.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups to confirm their presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals (in DMSO-d₆):

-

~7.2 ppm (doublet, 1H): Aromatic proton ortho to the methyl group.

-

~6.8 ppm (doublet of doublets, 1H): Aromatic proton ortho to the amine group and meta to the methyl group.

-

~6.7 ppm (singlet/doublet, 1H): Aromatic proton ortho to both the amine and sulfonamide groups.

-

~7.0 ppm (broad singlet, 2H): Protons of the sulfonamide group (-SO₂NH₂).

-

~5.5 ppm (broad singlet, 2H): Protons of the amine group (-NH₂).

-

~2.1 ppm (singlet, 3H): Protons of the methyl group (-CH₃).

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Seven distinct carbon signals are expected.

-

~148 ppm: Aromatic C attached to the NH₂ group.

-

~140 ppm: Aromatic C attached to the SO₂NH₂ group.

-

~130-135 ppm: Substituted aromatic C attached to the CH₃ group.

-

~110-125 ppm: Three aromatic C-H carbons.

-

~20 ppm: Methyl group carbon (-CH₃).

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: NMR spectrometer operating at a field strength of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set spectral width to cover 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set spectral width to cover 0-200 ppm.

-

-

Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns (splitting) to establish the connectivity of protons. Correlate ¹H and ¹³C data (using 2D NMR like HSQC/HMBC if necessary) to build the complete molecular structure.

X-ray Crystallography

For unambiguous proof of structure, single-crystal X-ray diffraction is the gold standard. It provides the precise 3D arrangement of atoms in the solid state.

Experimental Protocol (Single-Crystal X-ray Diffraction):

-

Crystal Growth: Grow a single crystal of high quality suitable for diffraction. A reported method involves slow evaporation from an ethanol (B145695) solution.[13]

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters until the model converges and accurately represents the experimental data.

-

Data Analysis: The final refined structure confirms the connectivity, bond lengths, bond angles, and intermolecular interactions, such as the N-H···O hydrogen bonds reported for this compound.[13][14]

Synthesis Pathway

Understanding the synthesis route can provide additional confidence in the proposed structure. A common method for preparing this compound starts from p-nitrotoluene.[3]

Caption: Common synthesis pathway for this compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic combination of analytical techniques. Mass spectrometry confirms the molecular weight and formula, while IR spectroscopy verifies the presence of key functional groups. NMR spectroscopy provides the definitive map of the proton and carbon skeleton, confirming the specific isomer. Finally, X-ray crystallography offers absolute proof of the three-dimensional structure. By integrating the data from these orthogonal methods, researchers can unequivocally confirm the identity and purity of this critical pharmaceutical intermediate, ensuring the quality and consistency required for drug development and manufacturing.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 6973-09-7 [chemicalbook.com]

- 3. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 4. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. forewinpharma.com [forewinpharma.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CAS 6973-09-7: this compound [cymitquimica.com]

- 8. CAS 6973-09-7 | this compound - Synblock [synblock.com]

- 9. 5-amino-2-methyl-benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. scbt.com [scbt.com]

- 11. This compound | 6973-09-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. This compound CAS#: 6973-09-7 [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. 5-Amino-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7), a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib. This document details the compound's physicochemical characteristics, spectroscopic information, and synthesis protocols. Furthermore, it outlines its crucial role in the manufacturing of Pazopanib, a significant agent in oncology. Safety and handling information are also included to ensure proper laboratory practices. This guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Chemical and Physical Properties

This compound is a white to light yellow or light orange crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂S | [2][3][4] |

| Molecular Weight | 186.23 g/mol | [2][3][4] |

| CAS Number | 6973-09-7 | [2][3] |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Melting Point | 163-164 °C | |

| Boiling Point (Predicted) | 421.5 ± 55.0 °C | |

| Density (Predicted) | 1.359 ± 0.06 g/cm³ | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| InChI | 1S/C7H10N2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| InChIKey | KTPBKMYOIFHJMI-UHFFFAOYSA-N | |

| SMILES | CC1=C(C=C(C=C1)N)S(=O)(=O)N | [4] |

| Purity (Typical) | ≥98% (HPLC) |

Spectroscopic Data

Crystal Structure Data:

A detailed crystal structure of this compound has been reported. The compound crystallizes in an orthorhombic system with the space group Iba2. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming a three-dimensional network.

| Crystal Data Parameter | Value |

| Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 10.679 (2) |

| b (Å) | 22.431 (5) |

| c (Å) | 7.1980 (14) |

| V (ų) | 1724.2 (6) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.435 |

Experimental Protocols

Synthesis of this compound

A detailed, two-step laboratory-scale synthesis has been reported, starting from N-acetylamino-2-toluenesulfonyl chloride.

Step 1: Ammonolysis of N-acetylamino-2-toluenesulfonyl chloride

-

Add ammonium (B1175870) hydroxide (B78521) (25 ml) to N-acetylamino-2-toluenesulfonyl chloride (10.7 g).

-

Cool the mixture and slowly add sulfuric acid solution (10 ml, 20%).

-

Maintain the temperature at 273–278 K for 5 minutes.

-

Collect the resulting sulfonamide precipitate by filtration.

-

Wash the solid with ice water and dry to yield a crystalline crude product.

Step 2: Hydrolysis of the N-acetyl group

-

Add hydrochloric acid (15 ml, 18%) to the N-acetyltoluenesulfonamide (5.6 g) from the previous step.

-

Reflux the mixture for 20 minutes.

-

Dilute the resulting solution with an equal volume of water.

-

Adjust the pH to 8 with sodium carbonate.

-

Cool the solution to induce precipitation.

-

Collect the precipitate by filtration and wash with ice water to obtain this compound.

Purification: Crystals suitable for X-ray analysis can be obtained by slow evaporation from an ethanol (B145695) solution.

Synthesis of Pazopanib using this compound

The following is a representative synthetic route for the production of Pazopanib, highlighting the role of this compound as a key intermediate.

Reaction Scheme:

Experimental Workflow for Pazopanib Synthesis:

Role in Drug Development

The primary significance of this compound in drug development is its role as a crucial building block for the synthesis of Pazopanib. Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR). By inhibiting these pathways, Pazopanib disrupts tumor blood vessel formation and tumor cell proliferation, making it an effective treatment for renal cell carcinoma and soft tissue sarcoma.

The synthesis of Pazopanib involves the coupling of this compound with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine. The structural integrity and purity of this compound are therefore critical for the efficacy and safety of the final active pharmaceutical ingredient (API).

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role in the synthesis of Pazopanib. This technical guide has provided a detailed overview of its chemical and physical properties, synthesis, and application. The information presented herein is intended to support researchers and drug development professionals in their work with this important chemical intermediate.

References

An In-depth Technical Guide to 5-Amino-2-methylbenzenesulfonamide

This document provides a comprehensive overview of the fundamental physicochemical properties of 5-Amino-2-methylbenzenesulfonamide, a key intermediate in various synthetic pathways. The information is tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Data Summary

The core molecular attributes of this compound are summarized in the table below for quick reference and comparison.

| Parameter | Value | Citations |

| Molecular Formula | C7H10N2O2S | [1][2][3][4][5] |

| Molecular Weight | 186.23 g/mol | [1][2][3][4][6] |

| CAS Number | 6973-09-7 | [1][2][3] |

Experimental Protocols

Detailed experimental methodologies for determining the properties cited in this guide can be found in the referenced scientific literature. The molecular weight is computed based on the isotopic masses and their natural abundance.[1] The crystal structure and molecular geometry have been elucidated using X-ray crystallography, with detailed parameters available in publications such as Acta Crystallographica Section E: Structure Reports Online.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the chemical name, its empirical formula, and its calculated molecular weight.

Caption: Relationship between chemical identity and properties.

References

- 1. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 6973-09-7 | this compound - Synblock [synblock.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. echemi.com [echemi.com]

- 6. 5-amino-2-methyl-benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

5-Amino-2-methylbenzenesulfonamide: A Technical Guide to its Properties and Handling in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Qualitative Solubility

5-Amino-2-methylbenzenesulfonamide presents as a white to light yellow or light orange crystalline powder.[1][2] Limited qualitative solubility information indicates that it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3][4] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂S | [5][6] |

| Molecular Weight | 186.23 g/mol | [5][6][7] |

| Melting Point | 163-164 °C | [3][7] |

| Boiling Point (Predicted) | 421.5 ± 55.0 °C at 760 mmHg | [3][7] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [7] |

| pKa (Predicted) | 10.43 ± 0.60 | [3][4] |

| Qualitative Solubility | Slightly soluble in DMSO and Methanol | [3][4] |

Experimental Protocol for Solubility Determination

While specific experimental data for the solubility of this compound in various organic solvents is not widely published, a standardized protocol based on the shake-flask method can be employed for its determination. This method is a reliable and commonly used technique for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, acetonitrile, etc.)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To separate the undissolved solute, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter that is compatible with the solvent and does not bind the analyte.

-

Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by accounting for the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

Application in Synthesis: The Pazopanib Workflow

This compound is a critical building block in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy.[1][5][8] The following diagram illustrates a common synthetic route where it is coupled with a pyrimidine (B1678525) derivative.

Caption: Synthetic workflow for Pazopanib utilizing this compound.

This guide serves as a foundational resource for professionals working with this compound. While quantitative solubility data remains a gap in the current literature, the provided protocols and contextual information on its synthetic applications offer practical guidance for its use in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 6973-09-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound CAS#: 6973-09-7 [m.chemicalbook.com]

- 5. rroij.com [rroij.com]

- 6. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]

Spectroscopic and Synthetic Profile of 5-Amino-2-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic data for 5-Amino-2-methylbenzenesulfonamide (CAS No: 6973-09-7), a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available experimental data and predicted spectroscopic information to serve as a comprehensive resource for laboratory and research applications.

Chemical and Physical Properties

This compound is a stable, solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2] |

| Molecular Weight | 186.23 g/mol | [1][2] |

| Melting Point | 163-164 °C | [3] |

| Appearance | White to light yellow or light orange powder/crystal | [3] |

| IUPAC Name | This compound | [2] |

| InChI Key | KTPBKMYOIFHJMI-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C=C(C=C1)N)S(=O)(=O)N | [2] |

Synthesis Protocol

A reliable method for the synthesis of this compound has been reported, involving a two-step process starting from N-acetylamino-2-toluenesulfonyl chloride.[4]

Experimental Protocol

Step 1: Ammonolysis of N-acetylamino-2-toluenesulfonyl chloride

-

To 10.7 g of N-acetylamino-2-toluenesulfonyl chloride, add 25 ml of ammonium (B1175870) hydroxide.

-

Cool the mixture and slowly add 10 ml of a 20% sulfuric acid solution.

-

Maintain the reaction temperature at 273–278 K for 5 minutes.

-

Collect the resulting sulfonamide precipitate, wash with ice water, and dry to obtain a crystalline crude solid. The reported yield for this step is 67%.[4]

Step 2: Hydrolysis of N-acetyltoluenesulfonamide

-

To 5.6 g of the N-acetyltoluenesulfonamide obtained in the previous step, add 15 ml of 18% hydrochloric acid.

-

Reflux the mixture for 20 minutes.

-

Dilute the resulting solution with an equal volume of water.

-

Adjust the pH to 8 using sodium carbonate.

-

Cool the solution to induce precipitation.

-

Collect the precipitate and wash it with ice water to yield this compound. The reported yield for this step is 3.9 g.[4]

Crystals suitable for X-ray analysis can be obtained by slow evaporation from an ethanol (B145695) solution.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.6 | d | Ar-H |

| ~7.2 | d | Ar-H |

| ~6.8 | dd | Ar-H |

| ~4.0 | s (br) | -NH₂ |

| ~2.4 | s | -CH₃ |

| ~7.0 | s (br) | -SO₂NH₂ |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~148 | Ar-C-NH₂ |

| ~138 | Ar-C-SO₂ |

| ~132 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~115 | Ar-C |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretch (amine and sulfonamide) |

| 3100-3000 | Weak | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch |

| 1620-1580 | Medium | N-H bend (amine) |

| 1500-1400 | Strong | Aromatic C=C stretch |

| 1350-1300 | Strong | Asymmetric SO₂ stretch |

| 1170-1150 | Strong | Symmetric SO₂ stretch |

Mass Spectrometry (MS)

The predicted monoisotopic mass of this compound is 186.0463 Da.[2] The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 186. Key fragmentation patterns would likely involve the loss of SO₂ (64 Da) and NH₂ (16 Da).

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.[4] The compound crystallizes in the orthorhombic space group Iba2.

| Crystal Data Parameter | Value |

| Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 10.679(2) |

| b (Å) | 22.431(5) |

| c (Å) | 7.1980(14) |

| V (ų) | 1724.2(6) |

| Z | 8 |

Spectroscopic Data Analysis Workflow

The following diagram illustrates a logical workflow for the analysis and confirmation of the structure of this compound using the spectroscopic data presented.

References

Crystal Structure of 5-Amino-2-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-Amino-2-methylbenzenesulfonamide, an important intermediate in the synthesis of pharmaceutical compounds such as Pazopanib, an angiogenesis inhibitor.[1][2] This document outlines the key crystallographic data, experimental methodologies for its synthesis and crystallization, and a visualization of its molecular structure.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[3][4] The compound, with the chemical formula C₇H₁₀N₂O₂S, crystallizes in an orthorhombic system.[3][5][6] A summary of the crystal data and structure refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [3][4]

| Parameter | Value |

| Empirical Formula | C₇H₁₀N₂O₂S |

| Formula Weight | 186.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a | 10.679 (2) Å |

| b | 22.431 (5) Å |

| c | 7.1980 (14) Å |

| Volume | 1724.2 (6) ų |

| Z | 8 |

| Temperature | 294 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.435 Mg/m³ |

| Absorption Coefficient (μ) | 0.34 mm⁻¹ |

| F(000) | 784 |

| Crystal Size | 0.30 × 0.20 × 0.10 mm |

| θ range for data collection | 1.8° to 25.3° |

| Reflections collected | 1587 |

| Independent reflections | 1432 |

| R(int) | 0.044 |

| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.120 |

| Goodness-of-fit on F² | 1.00 |

The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into a three-dimensional network.[3][4]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound involves a two-step process starting from N-acetylamino-2-toluenesulfonyl chloride.[3]

Step 1: Ammonolysis

-

Ammonium hydroxide (B78521) (25 ml) is added to N-acetylamino-2-toluenesulfonyl chloride (10.7 g).[3]

-

The mixture is cooled, and a 20% sulfuric acid solution (10 ml) is slowly added, maintaining the temperature at 273–278 K for 5 minutes.[3]

-

The resulting sulfonamide is collected, washed with ice water, and dried to yield a crystalline crude solid (67% yield).[3]

Step 2: Deacetylation

-

Hydrochloric acid (15 ml, 18%) is added to the N-acetyltoluenesulfonamide (5.6 g).[3]

-

The mixture is refluxed for 20 minutes.[3]

-

The solution is then diluted with an equal volume of water, and the pH is adjusted to 8 with sodium carbonate.[3]

-

After cooling, the precipitate of this compound is collected and washed with ice water (3.9 g yield).[3]

Crystallization

Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of an ethanol (B145695) solution of the synthesized compound.[3]

Structure Determination

The crystal structure was determined using a single-crystal X-ray diffraction technique.

-

Data Collection: An Enraf–Nonius CAD-4 diffractometer was used for data collection.[3]

-

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined using SHELXL97.[3] Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms.[3]

Molecular Structure and Interactions

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a methyl group, an amino group, and a sulfonamide group. The bond lengths and angles are within the normal ranges.[3] The benzene ring is planar, with the sulfur, oxygen, and nitrogen atoms of the sulfonamide group and the carbon atom of the methyl group lying close to this plane.[3]

The crystal packing is primarily influenced by intermolecular N-H···O hydrogen bonds, which create a stable three-dimensional network.[3]

Below is a diagram illustrating the logical relationship of the synthesis workflow.

Caption: Synthesis and crystallization workflow.

The following diagram illustrates the molecular structure of this compound.

Caption: 2D molecular structure diagram.

References

An In-Depth Technical Guide to 5-Amino-2-methylbenzenesulfonamide: Properties, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-methylbenzenesulfonamide, a key chemical intermediate in the pharmaceutical industry. The document details its chemical synonyms and properties, provides in-depth experimental protocols for its utilization in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib (B1684535), and illustrates the relevant biological signaling pathway.

Core Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its key synonyms and identifiers is provided below for clear identification and cross-referencing.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 6973-09-7[1] |

| Molecular Formula | C₇H₁₀N₂O₂S[1] |

| Molecular Weight | 186.23 g/mol [1] |

| InChI Key | KTPBKMYOIFHJMI-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(C=C(C=C1)N)S(=O)(=O)N[1] |

| Common Synonyms | 3-Amino-6-methylbenzenesulfonamide, 2-Methyl-5-aminobenzenesulfonamide, 3-Aminosulfonyl-4-methylaniline, Benzenesulfonamide, 5-amino-2-methyl-[2] |

| Other Identifiers | NSC 36969, DTXSID40284367[1] |

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented in the table below. This information is critical for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Appearance | White to light yellow to light orange powder to crystal | [3] |

| Melting Point | 163-172 °C | [4] |

| Boiling Point (Predicted) | 421.5 ± 55.0 °C | [3] |

| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [3] |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | [3] |

| Purity (HPLC) | ≥95.0% - >98.0% | [4] |

Role in the Synthesis of Pazopanib: Experimental Protocols

This compound is a crucial building block in the synthesis of Pazopanib, a potent oral angiogenesis inhibitor. Several synthetic routes have been developed, and two key experimental protocols are detailed below.

Protocol 1: Two-Step Synthesis of Pazopanib

This protocol involves the initial reaction of this compound with 2,4-dichloropyrimidine (B19661), followed by a condensation reaction to yield Pazopanib hydrochloride.

Step 1: Synthesis of 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide

-

In a suitable reaction vessel, a mixture of ethanol (B145695) and tetrahydrofuran (B95107) is prepared.

-

This compound and 2,4-dichloropyrimidine are added to the solvent mixture.

-

Sodium bicarbonate is added as a base.

-

The reaction mixture is stirred at an appropriate temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is worked up, and the product is purified using ethyl acetate.

-

A yield of approximately 48% for the novel intermediate, 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide, can be expected.[5][6]

Step 2: Synthesis of Pazopanib Hydrochloride

-

The intermediate from Step 1, 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide, is condensed with N,2,3-trimethyl-2H-indazol-6-amine in ethanol.

-

Hydrochloric acid is added to the reaction mixture.

-

The mixture is heated and stirred until the reaction is complete.

-

The resulting Pazopanib hydrochloride is purified from a mixture of methanol and water.

-

This process can yield Pazopanib hydrochloride with a purity of 99.9% and a yield of approximately 77% after purification.[6]

Protocol 2: Direct Condensation to Pazopanib Hydrochloride

This protocol describes a more direct condensation approach to form Pazopanib hydrochloride.

-

To a suspension of N-(2-chloropyrimidin-4-yl)-N-2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and this compound (1.05 equivalents) in N,N-dimethylformamide, add a few drops of concentrated hydrochloric acid.

-

Heat the reaction mixture to 95 °C and stir at this temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

The product, Pazopanib hydrochloride, can be collected by filtration, washed with ethanol, and dried.

-

This method has been reported to yield Pazopanib hydrochloride with a purity of 98.4% and a yield of 85%.[7]

Synthetic Workflow of Pazopanib

The following diagram illustrates a common synthetic pathway for Pazopanib, highlighting the central role of this compound.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Pazopanib, synthesized from this compound, functions as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events. Pazopanib competitively binds to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, preventing its autophosphorylation and subsequent activation. This blockade disrupts critical signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are essential for endothelial cell proliferation, migration, and survival.[9][10]

The following diagram illustrates the VEGFR-2 signaling pathway and the inhibitory action of Pazopanib.

References

- 1. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6973-09-7 | this compound - Synblock [synblock.com]

- 3. This compound | 6973-09-7 [chemicalbook.com]

- 4. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. rroij.com [rroij.com]

- 6. rroij.com [rroij.com]

- 7. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 8. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 9. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

5-Amino-2-methylbenzenesulfonamide: A Technical Guide to its Chemistry and Role in Targeted Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methylbenzenesulfonamide has emerged as a molecule of significant interest in medicinal chemistry and pharmaceutical development. While its early history is not extensively documented, its contemporary importance is intrinsically linked to the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in oncology. This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, detailed synthetic protocols, and its crucial role as a building block for targeted cancer therapeutics. A key focus is the elucidation of the signaling pathways affected by Pazopanib, namely the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways, for which detailed diagrams are provided.

Discovery and History

The precise date and discoverer of this compound are not well-documented in readily available scientific literature. Its history is largely contextualized by the broader development of benzenesulfonamide (B165840) chemistry. The sulfonamide functional group was a cornerstone in the development of the first commercially available antibacterial drugs, the sulfa drugs, starting in the 1930s.

The modern significance of this compound is tied to its role as a key intermediate in the synthesis of Pazopanib.[1] Pazopanib, a potent anti-cancer agent, was developed by GlaxoSmithKline and received FDA approval in 2009 for the treatment of advanced renal cell carcinoma.[2] This application has driven the development of efficient and scalable synthetic routes to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂S | [3] |

| Molecular Weight | 186.23 g/mol | [3] |

| CAS Number | 6973-09-7 | [4] |

| Appearance | White to light yellow or light orange powder/crystal | [5] |

| Melting Point | 163-164 °C | [6] |

| Boiling Point | 421.5±55.0 °C at 760 mmHg | [7] |

| Density | 1.4±0.1 g/cm³ | [7] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [6] |

| pKa | Not available | |

| LogP | -0.74 | [7] |

Experimental Protocols

The synthesis of this compound is a multi-step process that has been optimized for efficiency and yield, primarily driven by its demand as a pharmaceutical intermediate. Below are detailed experimental protocols for its synthesis.

Synthesis of N-acetyl-p-toluidine (Intermediate 1)

Reaction: Acetylation of p-toluidine (B81030).

Procedure:

-

In a suitable reaction vessel, dissolve p-toluidine in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add acetic anhydride (B1165640) with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the white solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain N-acetyl-p-toluidine.

Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride (Intermediate 2)

Reaction: Chlorosulfonation of p-nitrotoluene.

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, add p-nitrotoluene to an organic solvent such as dichloromethane.

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

Slowly add chlorosulfonic acid dropwise to the cooled mixture, maintaining the temperature below 10 °C. The weight ratio of p-nitrotoluene to chlorosulfonic acid should be approximately 1:1.2-1.5.

-

After the addition, allow the reaction to proceed with stirring at a controlled temperature (e.g., 100-150 °C) for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Separate the organic layer, wash it with water, and then with a saturated sodium bicarbonate solution until effervescence ceases.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-methyl-5-nitrobenzenesulfonyl chloride.

Synthesis of this compound (Final Product)

Reaction: Ammonolysis of 2-methyl-5-nitrobenzenesulfonyl chloride followed by reduction of the nitro group.

Procedure:

-

Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride in a suitable solvent like acetone.

-

Cool the solution in an ice bath and bubble ammonia (B1221849) gas through the solution or add aqueous ammonia dropwise with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Evaporate the solvent and treat the residue with water to dissolve ammonium (B1175870) chloride.

-

Filter the solid 2-methyl-5-nitrobenzenesulfonamide (B103893), wash with cold water, and dry.

-

For the reduction of the nitro group, the intermediate 2-methyl-5-nitrobenzenesulfonamide is subjected to a hydrogenation reaction. A common method involves using a catalyst like palladium on carbon (Pd/C) in a suitable solvent under a hydrogen atmosphere.

-

Alternatively, chemical reduction using reagents like stannous chloride in hydrochloric acid can be employed.

-

After the reduction is complete, the reaction mixture is neutralized to precipitate the final product, this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product with a purity of ≥98%.

Role in Targeted Therapy: Synthesis of Pazopanib

This compound is a critical building block for the synthesis of Pazopanib. The primary amino group and the sulfonamide moiety of this molecule are key reactive sites that participate in the subsequent coupling reactions to construct the final complex structure of the drug.

The general synthetic strategy involves the condensation of this compound with a pyrimidine (B1678525) derivative, followed by a subsequent reaction to introduce the N-methyl-2,3-dimethyl-2H-indazol-6-amine side chain. This multi-step synthesis highlights the importance of having a reliable and high-purity source of this compound.

Signaling Pathways

Pazopanib, synthesized from this compound, is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[8] By inhibiting these receptors, Pazopanib blocks the signaling pathways that are crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. The binding of VEGF ligands to their receptors (VEGFRs) on the surface of endothelial cells triggers a signaling cascade that leads to cell proliferation, migration, and survival.

Caption: Pazopanib inhibits VEGFR, blocking downstream signaling pathways crucial for angiogenesis.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a vital role in cell growth, proliferation, and differentiation. In the context of cancer, it is often involved in tumor growth and the development of the tumor microenvironment.

Caption: Pazopanib inhibits PDGFR, disrupting pathways that lead to cell proliferation and survival.

Conclusion

This compound is a vital chemical intermediate whose modern significance is defined by its indispensable role in the synthesis of the anti-cancer drug Pazopanib. While its early discovery and history remain obscure, its current applications in the pharmaceutical industry are profound. A thorough understanding of its synthesis and physicochemical properties is essential for chemists and researchers in the field of drug development. Furthermore, the elucidation of the signaling pathways inhibited by its derivative, Pazopanib, provides a clear rationale for its therapeutic efficacy and underscores the importance of such targeted approaches in modern medicine.

References

- 1. Page loading... [guidechem.com]

- 2. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 3. GSRS [precision.fda.gov]

- 4. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6973-09-7 [chemicalbook.com]

- 6. This compound CAS#: 6973-09-7 [m.chemicalbook.com]

- 7. This compound | CAS#:6973-09-7 | Chemsrc [chemsrc.com]

- 8. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Amino-2-methylbenzenesulfonamide: Emerging Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 5-Amino-2-methylbenzenesulfonamide, a versatile chemical scaffold with significant potential in medicinal chemistry and materials science. It outlines current knowledge and explores promising avenues for future research and development.

Introduction

This compound (CAS No: 6973-09-7) is an aromatic sulfonamide compound that has garnered increasing interest as a pivotal building block in the synthesis of pharmacologically active molecules.[1][2] Its structure, featuring a primary aromatic amine, a sulfonamide moiety, and a methyl-substituted benzene (B151609) ring, offers multiple reactive sites for chemical modification. Historically, the sulfonamide group is a well-established pharmacophore, primarily known for its antibacterial properties through the inhibition of dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folic acid synthesis pathway.[1][3]

Beyond its foundational role in sulfa drugs, this compound has emerged as a key intermediate in the synthesis of targeted therapies.[4][5] Notably, it is a crucial component for the production of Pazopanib, a multi-target tyrosine kinase inhibitor used in oncology.[4][5][6] The compound's utility extends to the development of inhibitors for other enzyme classes, such as carbonic anhydrases, and as a scaffold for novel heterocyclic compounds with diverse biological activities. This guide will delve into these key research areas, presenting quantitative data, experimental methodologies, and conceptual frameworks to facilitate further investigation.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 6973-09-7 | [1][7][8] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][7] |

| Molecular Weight | 186.23 g/mol | [7][8] |

| IUPAC Name | This compound | [7] |

| Synonyms | 3-Amino-6-methylbenzenesulfonamide, 2-Methyl-5-aminobenzenesulfonamide | [1][8] |

| Appearance | White to light yellow/orange crystalline powder | [1][4] |

| Melting Point | 163-172 °C | [9][10] |

| Boiling Point (Predicted) | 421.5 ± 55.0 °C at 760 mmHg | [9] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | [9] |

| SMILES | CC1=C(C=C(C=C1)N)S(=O)(=O)N | [7] |

| InChIKey | KTPBKMYOIFHJMI-UHFFFAOYSA-N | [7] |

Core Research Areas and Future Directions

The unique structural features of this compound make it a valuable starting point for several research and development trajectories.

Intermediate for Targeted Cancer Therapy: Pazopanib Synthesis

A primary and commercially significant application of this compound is its role as a key intermediate in the synthesis of Pazopanib.[4][5] Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including VEGFR and PDGFR, and is approved for the treatment of advanced renal cell carcinoma.[5][6]

-

Current Status: The synthesis of Pazopanib involves coupling this compound with a pyrimidine (B1678525) derivative.[6] Existing patented routes focus on optimizing this process for yield and purity.[6]

-

Potential Research:

-

Green Chemistry Approaches: Development of more environmentally benign synthesis routes using safer solvents and catalysts.

-

Process Optimization: Further investigation into reaction conditions to improve yield, reduce impurities, and lower manufacturing costs.

-

Novel Analogs: Using this compound as a scaffold to synthesize novel analogs of Pazopanib with potentially improved pharmacokinetic profiles, enhanced target selectivity, or activity against resistant cancer cell lines.

-

Development of Novel Antimicrobial Agents

The sulfonamide moiety is a classic antibacterial pharmacophore.[3] Derivatives of this compound can be explored for activity against a wide range of pathogens, including those that have developed resistance to existing antibiotics.[11][12] The primary mechanism of action for sulfa drugs is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1]

-

Current Status: Research has demonstrated that various sulfonamide derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[11][12][13] Studies have investigated new heterocyclic sulfonamides for their efficacy against clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12][14]

-

Potential Research:

-

Synthesis of Derivatives: The primary amino group can be readily derivatized to form Schiff bases, amides, or used as a nucleophile to construct diverse heterocyclic systems (e.g., pyrazoles, pyrimidines, thiazoles).[15]

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to understand the relationship between chemical structure and antimicrobial potency. This includes exploring different substituents on the aromatic ring and the sulfonamide nitrogen.

-

Quantitative Data: The table below shows representative Minimum Inhibitory Concentration (MIC) data for novel sulfonamide derivatives against S. aureus, illustrating the potential for this class of compounds.

-

| Compound Class | Test Organism | MIC Range (μg/mL) | Reference(s) |

| Novel Sulfonamide Derivatives (1a-d) | S. aureus ATCC 25923 | 64 - 256 | [13] |

| Novel Sulfonamide Derivatives (1a-d) | Clinical S. aureus Isolates | 64 - 512 | [13] |

| Sulfonamide Derivatives (I, II, III) | S. aureus ATCC 29213 | 32 - 128 | [12] |

Carbonic Anhydrase Inhibitors for Oncology and Other Diseases

The unsubstituted sulfonamide group is a canonical zinc-binding group that can potently inhibit carbonic anhydrases (CAs).[16][17] CAs are a family of metalloenzymes involved in crucial physiological processes, including pH regulation, CO₂ transport, and biosynthesis.[16][17] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the survival and proliferation of cancer cells in hypoxic environments.[18][19] Thus, they are validated targets for anticancer drug development.

-

Current Status: Aromatic and heterocyclic sulfonamides are among the most studied classes of CA inhibitors.[20] Research has shown that derivatives can achieve low nanomolar inhibition of tumor-associated CAs.[18][19]

-

Potential Research:

-

Isoform-Selective Inhibitors: The key challenge is designing inhibitors with high selectivity for tumor-associated isoforms (IX, XII) over ubiquitous cytosolic isoforms (I, II) to minimize side effects.[17] The "tail approach" in drug design, where moieties are added to the core scaffold to interact with residues outside the conserved active site, can be employed. The 5-amino group of this compound is an ideal anchor point for attaching such "tail" moieties.

-

Probing Structure-Inhibition Relationships: Synthesizing a library of derivatives and screening them against a panel of CA isoforms to build a clear SAR.

-

Quantitative Data: The following table presents representative inhibition constant (Kᵢ) data for benzenesulfonamide (B165840) derivatives against key CA isoforms, highlighting the potential for potent inhibition.

-

| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference(s) |

| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides | 2700 - 18700 | 2.4 - 214 | 1.4 - 47.5 | 1.7 - 569 | [19] |

| Click-chemistry derived benzenesulfonamides | Medium Potency | Medium Potency | Low nM / sub-nM | Low nM / sub-nM | [18] |

Visualizing Research Pathways and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of workflows and biological pathways relevant to research on this compound.

Diagram 1: Drug Discovery Workflow

Caption: General workflow for drug discovery using the core scaffold.

Diagram 2: Mechanism of Antibacterial Action

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Diagram 3: Role of Carbonic Anhydrase IX in Tumors

Caption: Role of CA IX in tumors and its inhibition by sulfonamides.

Methodologies and Experimental Protocols

This section provides detailed protocols for key experiments relevant to the research areas discussed.

Synthesis of this compound

This protocol is based on a common industrial synthesis route involving sulfonation and reduction.[6]

Step 1: Chlorosulfonation of p-Nitrotoluene

-

In a reaction vessel equipped with a stirrer and cooling system, add an organic solvent (e.g., dichloromethane).

-

Slowly add p-nitrotoluene to the solvent.

-

Cool the mixture to 0-5 °C.

-

Carefully add chlorosulfonic acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir for 2-4 hours at room temperature.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once complete, carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate, 2-methyl-5-nitrobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried.

Step 2: Amination and Reduction

-

Transfer the dried 2-methyl-5-nitrobenzenesulfonyl chloride to a high-pressure hydrogenation vessel.

-

Add a suitable catalyst (e.g., 5-10% Pd/C) and an organic solvent (e.g., methanol or ethanol).

-

Add aqueous ammonia (B1221849) to the mixture.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).

-

Heat the mixture to 50-70 °C and stir vigorously. The amination of the sulfonyl chloride and the reduction of the nitro group occur concurrently.

-

Monitor the reaction by observing hydrogen uptake and analyzing samples by HPLC or TLC.

-

After completion (typically 4-8 hours), cool the vessel, vent the hydrogen, and filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.[2]

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][13]

-

Preparation of Stock Solution: Dissolve the synthesized sulfonamide derivative in dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plate:

-

Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a range of concentrations.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation: Add 10 µL of the final bacterial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This is a standard biophysical assay to measure the inhibition of CA catalytic activity.

-

Reagents and Buffers:

-

Purified human carbonic anhydrase isoenzyme (e.g., hCA II or hCA IX).

-

Buffer solution (e.g., 10 mM HEPES or TAPS, pH 7.5).

-

pH indicator (e.g., p-Nitrophenol).

-

CO₂-saturated water (substrate).

-

Inhibitor stock solutions (synthesized sulfonamides in DMSO).

-

-

Instrumentation: A stopped-flow spectrophotometer.

-

Procedure:

-

Equilibrate two syringes of the stopped-flow instrument at a constant temperature (e.g., 25 °C).

-

Syringe A: Contains the CA enzyme, buffer, and pH indicator.

-

Syringe B: Contains the CO₂-saturated water.

-

To measure inhibition, pre-incubate the contents of Syringe A with a specific concentration of the inhibitor for a set time (e.g., 15 minutes).

-

Rapidly mix the contents of both syringes. The hydration of CO₂ to bicarbonate and a proton is catalyzed by CA, causing a pH drop.

-

Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-Nitrophenol).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the slope of the absorbance vs. time curve.

-

Plot the percentage of remaining enzyme activity against the inhibitor concentration.

-

Fit the data to the Morrison equation to determine the inhibition constant (Kᵢ).

-

Conclusion and Outlook

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery. Its established role in the synthesis of the anticancer drug Pazopanib underscores its industrial relevance. The most promising future research areas lie in leveraging its core structure to develop next-generation therapeutics. The development of isoform-selective carbonic anhydrase inhibitors for oncology and novel antimicrobial agents to combat drug-resistant pathogens represent particularly fertile ground for investigation. The synthetic accessibility and multiple reaction sites of this scaffold ensure that its potential is far from exhausted, promising continued contributions to medicinal chemistry and human health.

References

- 1. CAS 6973-09-7: this compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. This compound | 6973-09-7 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 7. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound CAS#: 6973-09-7 [m.chemicalbook.com]

- 10. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. media.neliti.com [media.neliti.com]

- 17. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]

- 18. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

5-Amino-2-methylbenzenesulfonamide: A Technical Overview of its Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methylbenzenesulfonamide is a chemical compound primarily recognized for its crucial role as a key intermediate in the synthesis of Pazopanib. Pazopanib is a potent multi-target tyrosine kinase inhibitor used in oncology. While there are some general statements in chemical literature suggesting potential antimicrobial and antitumor activities of this compound, there is a notable absence of in-depth studies and quantitative data to define its specific mechanism of action, biological targets, or pharmacological profile as a standalone agent. This guide provides a comprehensive overview of the available information, focusing on its established role in the synthesis of Pazopanib and the well-characterized mechanism of this clinically significant drug.

Chemical and Physical Properties

This compound, with the CAS number 6973-09-7, is a benzenesulfonamide (B165840) derivative.[1][2][3][4][5][6][7] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C7H10N2O2S | [1][5] |

| Molecular Weight | 186.23 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 163-164 °C | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

Established Role in Pharmaceutical Synthesis

The primary and well-documented application of this compound is as a pivotal building block in the multi-step synthesis of Pazopanib.[4] Pazopanib is an oral angiogenesis inhibitor that targets key receptor tyrosine kinases involved in tumor growth and progression.

Synthesis of Pazopanib from this compound

The synthesis of Pazopanib involves the condensation of this compound with a pyrimidine (B1678525) derivative. A simplified representation of this synthetic step is illustrated below.

Putative Biological Activities and Lack of Definitive Mechanism of Action

While some chemical suppliers mention potential antimicrobial and antitumor activities for this compound, there is a significant lack of peer-reviewed scientific literature detailing its specific biological mechanism of action. One source erroneously equates the compound with sulfamethoxazole, suggesting it inhibits folic acid synthesis in bacteria; however, this claim is not substantiated by other reliable sources and should be regarded with caution.

Due to the limited publicly available data, a definitive mechanism of action for this compound cannot be provided at this time. Its biological effects, if any, as a standalone agent have not been sufficiently investigated.

Mechanism of Action of Pazopanib (End-Product)

The significance of this compound as an intermediate is intrinsically linked to the potent pharmacological activity of Pazopanib. Pazopanib is a multi-targeted tyrosine kinase inhibitor that strongly inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).